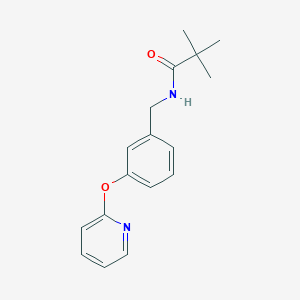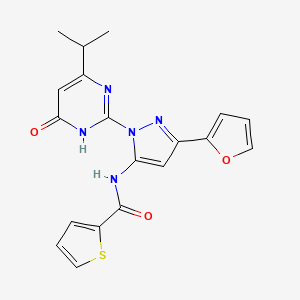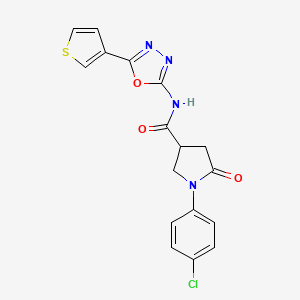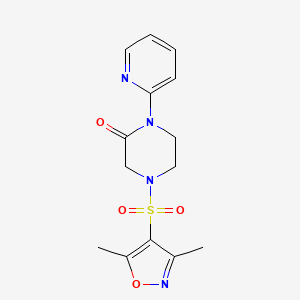
N-(3-(pyridin-2-yloxy)benzyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(pyridin-2-yloxy)benzyl)pivalamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Chemical Properties
Research has demonstrated the structural complexity and chemical behavior of N-(3-(pyridin-2-yloxy)benzyl)pivalamide derivatives. One study highlights the molecular structure containing pivalamide, pyridin, and hydroxy-methylphenyl moieties, where the molecule exhibits non-planarity and is stabilized by intramolecular hydrogen bonding, contributing to its crystal formation via O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds (Atalay et al., 2016).
Synthesis and Chemical Reactions
Research on the synthesis and reactions of related compounds has provided insights into their potential applications. For example, lithiation of N-(pyridin-3-ylmethyl)pivalamide derivatives has been studied, showcasing the control of site-specific chemical modifications, which is crucial for further applications in synthetic chemistry (Smith et al., 2013).
Material Science and Engineering
In the field of material science, studies have investigated the properties and applications of polyimides and related compounds. Aromatic polyimides, for example, have been extensively explored for their exceptional mechanical properties and thermal stability, making them suitable for electronics, aerospace, and automotive industries. The preparation and application of electrospun polyimide nanofibers have been reviewed, highlighting their use in composites, battery separators, sensors, and filtration media (Ding et al., 2016).
Pharmacology and Biomedical Applications
Although you requested to exclude information related to drug use, dosage, and side effects, it's notable that related compounds have been evaluated for their potential in pharmacological applications, focusing on their chemical structure's role in selective biological activities. This reflects the broader significance of understanding the fundamental properties of such compounds in scientific research.
Catalysis
Research into catalysis has demonstrated the utility of related benzamide derivatives in facilitating chemical reactions. For instance, studies on Rh(III)-catalyzed direct C-H amination using N-chloroamines at room temperature have shown the versatility of related compounds in organic synthesis and potential industrial applications (Grohmann et al., 2012).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)16(20)19-12-13-7-6-8-14(11-13)21-15-9-4-5-10-18-15/h4-11H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAVXOCLDUCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2828248.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B2828250.png)


![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2828253.png)


![2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2828259.png)


![1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2828266.png)



